An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dimethylquinoline
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of 2,4-dimethylquinoline. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this versatile heterocyclic compound. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for its synthesis and characteristic reactions, and visualizes important reaction mechanisms and a relevant biological signaling pathway using Graphviz diagrams. The information compiled herein serves as a foundational resource for the further exploration and utilization of 2,4-dimethylquinoline in synthetic and medicinal chemistry.
Chemical Properties of 2,4-Dimethylquinoline
2,4-Dimethylquinoline, also known as kryptidine, is an aromatic heterocyclic compound with the molecular formula C₁₁H₁₁N.[1][2] It appears as a colorless to pale yellow liquid and is soluble in organic solvents but only sparingly soluble in water.[3] The presence of the nitrogen atom and two methyl groups on the quinoline (B57606) ring system imparts distinct physical and chemical properties that are of interest in various chemical syntheses.
Physical and Chemical Data
The key physicochemical properties of 2,4-dimethylquinoline are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁N | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| CAS Number | 1198-37-4 | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Melting Point | Not available | [4] |
| Boiling Point | 264-265 °C | [2] |
| Density | 1.05 g/mL | [5] |
| Refractive Index (n²⁰/D) | 1.61 | [5] |
| pKa (Strongest Basic) | 5.94 | [3] |
| Solubility in Water | Practically insoluble | [3] |
Spectral Data
The structural characterization of 2,4-dimethylquinoline is supported by various spectroscopic techniques. The key spectral data are summarized below.
| Spectroscopy | Key Features and Peaks | Source(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons and two distinct methyl groups. | [6] |
| ¹³C NMR (CDCl₃) | Signals for all 11 carbon atoms, with distinct chemical shifts for the methyl carbons and the carbons of the quinoline ring. | [7] |
| Infrared (IR) | Characteristic peaks for C-H stretching of aromatic and methyl groups, and C=C and C=N stretching of the quinoline ring. | [2] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 157, with fragmentation patterns corresponding to the loss of methyl groups and other fragments. | [2][8] |
Reactivity of 2,4-Dimethylquinoline
The reactivity of 2,4-dimethylquinoline is characterized by the interplay of the electron-donating methyl groups and the electron-withdrawing nature of the pyridine (B92270) ring within the quinoline system. This leads to a rich chemistry involving electrophilic and nucleophilic substitutions, as well as reactions at the methyl groups.
Electrophilic Aromatic Substitution
Electrophilic substitution on the quinoline ring is generally directed to the benzene (B151609) ring, as the pyridine ring is deactivated by the nitrogen atom. The presence of the two methyl groups further influences the position of substitution.
Nucleophilic Substitution
The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are activated by the nitrogen atom.
Oxidation
The methyl groups of 2,4-dimethylquinoline can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction
The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Synthesis of 2,4-Dimethylquinoline
Several named reactions are commonly employed for the synthesis of quinoline derivatives, including 2,4-dimethylquinoline. The Combes, Doebner-von Miller, and Friedländer syntheses are notable examples.[9]
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. For 2,4-dimethylquinoline, aniline is reacted with acetylacetone.[10]
Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][11]
Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[12][13]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis and key reactions of 2,4-dimethylquinoline.
Synthesis of 2,4-Dimethylquinoline via Acetone-Anil Intermediate[14]
Materials:
-
Aniline
-
Acetone
-
Iodine (catalyst)
-
Sodium metal
-
Copper powder (catalyst)
-
Anhydrous aniline
Procedure:
-
Preparation of Acetone-Anil: A mixture of aniline and a catalytic amount of iodine is heated to 170-175 °C. Acetone is added dropwise with vigorous stirring, and the distillate is collected.
-
Purification: The distillate is subjected to vacuum distillation to separate unreacted aniline and the intermediate fraction, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (acetone-anil).
-
Decomposition and Cyclization: The purified acetone-anil is heated with anhydrous aniline, sodium metal, and a small amount of copper powder. The mixture is refluxed until the evolution of methane (B114726) ceases.
-
Isolation: The final product, 2,4-dimethylquinoline, is isolated from the reaction mixture by vacuum distillation.
Nitration of 2,4-Dimethylquinoline (General Procedure)[15][16]
Materials:
-
2,4-Dimethylquinoline
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.
-
Reaction: Dissolve 2,4-dimethylquinoline in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Slowly add the pre-cooled nitrating mixture to the 2,4-dimethylquinoline solution, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide (B78521) solution) until a precipitate forms. Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Oxidation of 2,4-Dimethylquinoline to Quinoline-2,4-dicarboxylic Acid[13][17]
Materials:
-
2,4-Dimethylquinoline
-
Potassium Permanganate (B83412) (KMnO₄)
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl)
Procedure:
-
Reaction: To a solution of 2,4-dimethylquinoline in an aqueous sodium hydroxide solution, add a solution of potassium permanganate portion-wise while stirring and maintaining the temperature between 35-45 °C.
-
Work-up: After the reaction is complete (indicated by the disappearance of the purple color), filter the mixture to remove manganese dioxide.
-
Isolation: Acidify the filtrate with hydrochloric acid to a pH of 1-2. The product, quinoline-2,4-dicarboxylic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
Catalytic Hydrogenation to 1,2,3,4-Tetrahydro-2,4-dimethylquinoline (General Procedure)[18][19][20]
Materials:
-
2,4-Dimethylquinoline
-
Palladium on Carbon (Pd/C) or other suitable catalyst
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethanol, isopropanol)
Procedure:
-
Reaction Setup: In a hydrogenation apparatus, dissolve 2,4-dimethylquinoline in a suitable solvent. Add the Pd/C catalyst.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 30 bar). Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 24 hours).
-
Work-up: After the reaction is complete, cool the mixture and carefully vent the hydrogen gas.
-
Isolation: Filter the reaction mixture to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.
Biological Activity and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities.[9] Notably, derivatives of 2,4-dimethylquinoline have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor.[4][14] PAMs bind to a site on the receptor distinct from the endogenous agonist binding site, enhancing the receptor's response to the agonist.[6] The M4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][10] This modulation of the M4 receptor has therapeutic potential for treating neurological and psychiatric disorders such as schizophrenia.[11]
Conclusion
2,4-Dimethylquinoline is a heterocyclic compound with well-defined chemical properties and diverse reactivity. Its synthesis is accessible through established named reactions, and its structure allows for a variety of chemical transformations. The emerging biological activity of its derivatives, particularly as modulators of the M4 muscarinic receptor, highlights its potential as a valuable scaffold in drug discovery and development. This guide provides a solid foundation of technical information to aid researchers in harnessing the potential of 2,4-dimethylquinoline in their scientific endeavors. Further research into its specific biological targets and the development of more efficient and selective synthetic methodologies will continue to expand its utility in chemistry and medicine.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emraclidine - Wikipedia [en.wikipedia.org]
- 12. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife [elifesciences.org]
- 13. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 14. Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping - PMC [pmc.ncbi.nlm.nih.gov]
